molecular formula C10H13ClFNO B1525062 4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride CAS No. 1315369-05-1

4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride

Cat. No. B1525062
M. Wt: 217.67 g/mol
InChI Key: DJTJHYVZDMONHS-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Convenient Preparation of Fluoroalkoxybutadienes : A study described the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting the utility of fluoroalkyl groups in facilitating smooth cycloaddition reactions, a fundamental process in organic synthesis (Patrick, Rogers, & Gorrell, 2002).

  • Bioactivation of Fluorinated Anilines : Research on the metabolism and bioactivation of fluoroanilines, including their transformation into reactive benzoquinoneimines, illustrates the importance of fluorine substituents in the pharmacokinetics and toxicology of aniline derivatives (Rietjens & Vervoort, 1991).

  • Synthesis of Fluoropyrrolidine Derivatives : This study details the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, highlighting their application in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors, demonstrating the versatility of fluorine-containing compounds in drug development (Singh & Umemoto, 2011).

Chemical Properties and Analysis

  • Hydroxylation of Halogen Substituted Anilines : Investigating the hydroxylation of chloro- and fluoro-substituted anilines by hepatic microsomal preparations provides insights into how halogen atoms influence metabolic pathways, relevant for understanding the biotransformation of halogenated organic compounds (Daly, Guroff, Udenfriend, & Witkop, 1968).

  • Identification of Hydroxyhalobiphenyls : This study on the mass spectrometry and gas chromatographic analysis of hydroxyhalobiphenyls, including fluorinated derivatives, underscores the role of analytical techniques in identifying and characterizing fluorine-containing organic compounds, essential for both environmental monitoring and pharmacological research (Tulp, Olie, & Hutzinger, 1977).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It also includes detailing the appropriate safety precautions to take when handling the compound.


Future Directions

This involves speculating on potential future research directions. For example, if the compound is a drug, this could involve suggesting potential new therapeutic applications.


properties

IUPAC Name

4-(cyclopropylmethoxy)-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTJHYVZDMONHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride

CAS RN

1315369-05-1
Record name Benzenamine, 4-(cyclopropylmethoxy)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315369-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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